molecular formula C18H19BrN2O3 B3741716 N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide

N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide

Cat. No. B3741716
M. Wt: 391.3 g/mol
InChI Key: LNHPBCNDNYKPRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the R-Enantiomer of the β-receptor antagonist N-[3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl] butanamide was synthesized from cheap starting materials and enantiopure chiral reagent through an efficient, convenient and practical synthetic strategy .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of “N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide” was confirmed by X-ray diffraction (XRD) studies .

Future Directions

The future directions for research on “N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. The development of more efficient and practical synthetic strategies, as well as the investigation of their mechanisms of action, could be areas of interest .

properties

IUPAC Name

N-[3-[[2-(4-bromophenoxy)acetyl]amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-2-4-17(22)20-14-5-3-6-15(11-14)21-18(23)12-24-16-9-7-13(19)8-10-16/h3,5-11H,2,4,12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHPBCNDNYKPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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